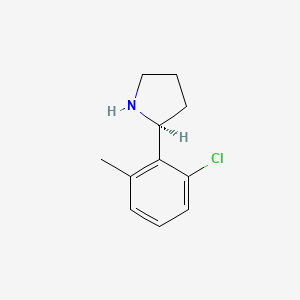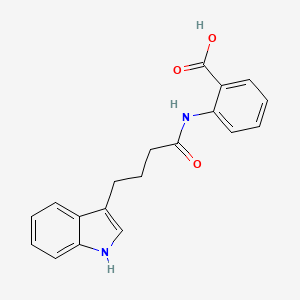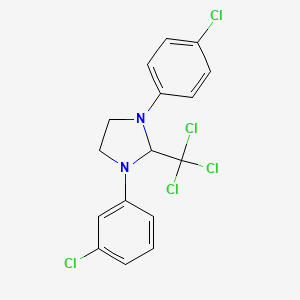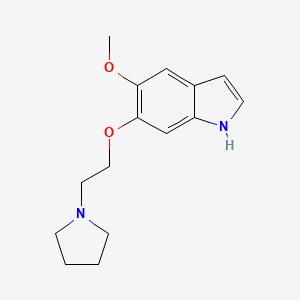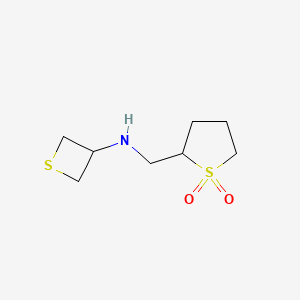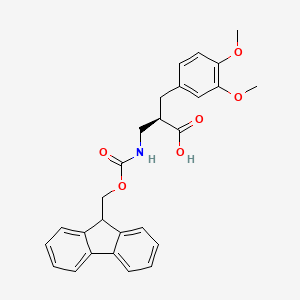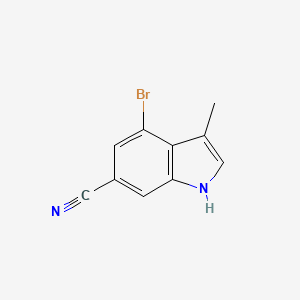
4-bromo-3-methyl-1H-indole-6-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-bromo-3-methyl-1H-indole-6-carbonitrile is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
One common method involves the use of bromine in the presence of a catalyst to achieve selective bromination . The nitrile group can be introduced using a cyanation reaction, often employing reagents like copper(I) cyanide under specific conditions . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity.
化学反応の分析
4-bromo-3-methyl-1H-indole-6-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The indole ring can undergo oxidation to form indole-2,3-diones or reduction to form indolines.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents like dimethylformamide . Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
4-bromo-3-methyl-1H-indole-6-carbonitrile has several scientific research applications:
作用機序
The mechanism of action of 4-bromo-3-methyl-1H-indole-6-carbonitrile involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity . The bromine and nitrile groups may enhance the compound’s binding affinity and specificity . Pathways involved include inhibition of cell proliferation, induction of apoptosis, and disruption of microbial cell walls .
類似化合物との比較
4-bromo-3-methyl-1H-indole-6-carbonitrile can be compared with other indole derivatives, such as:
4-bromo-1H-indole-3-carbaldehyde: Similar in structure but with an aldehyde group instead of a nitrile.
3-methylindole: Lacks the bromine and nitrile groups, making it less reactive in certain chemical reactions.
6-bromo-1H-indazole-4-carboxaldehyde: Contains an indazole ring instead of an indole ring, leading to different chemical properties.
The uniqueness of this compound lies in its combination of bromine and nitrile groups, which confer distinct reactivity and biological activity .
特性
分子式 |
C10H7BrN2 |
|---|---|
分子量 |
235.08 g/mol |
IUPAC名 |
4-bromo-3-methyl-1H-indole-6-carbonitrile |
InChI |
InChI=1S/C10H7BrN2/c1-6-5-13-9-3-7(4-12)2-8(11)10(6)9/h2-3,5,13H,1H3 |
InChIキー |
UTPHAUYMKNOFAL-UHFFFAOYSA-N |
正規SMILES |
CC1=CNC2=C1C(=CC(=C2)C#N)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


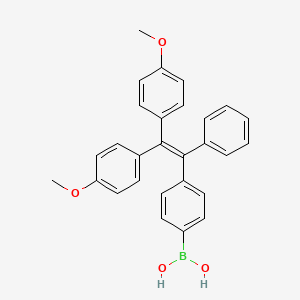
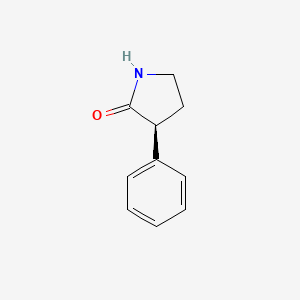

![4-Methoxy-N-[2-(4-methylphenyl)-1H-indol-5-yl]benzene-1-sulfonamide](/img/structure/B12942628.png)
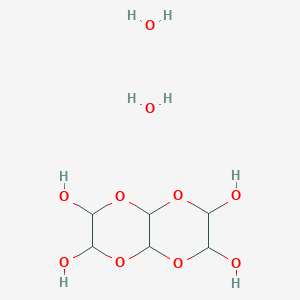
![1H-Pyrazole-3-carboxylic acid, 1-(2,4-dichlorophenyl)-5-methyl-, lithium salt, mixt. with ethyl 2-[4-[(6-chloro-2-benzoxazolyl)oxy]phenoxy]propanoate](/img/structure/B12942638.png)
